molecular formula C25H24N4OS B2710346 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 849911-75-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone

Cat. No. B2710346
CAS RN: 849911-75-7
M. Wt: 428.55
InChI Key: LCUMCHCNVKDOTJ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H24N4OS and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Comparative Study on Synthesis Methods

A comparative study by Abdula, Salman, and Mohammed (2018) explores the synthesis of chalcone-substituted quinoxalines using conventional heating and ultrasound-assisted methods. The study demonstrates the advantages of ultrasound irradiation, including shorter reaction times and higher yields, suggesting a potential method for synthesizing related compounds more efficiently (Abdula, Salman, & Mohammed, 2018).

Efficient Synthesis of Functionalized Compounds

Guggilapu et al. (2016) developed a simple and efficient synthesis method for dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide (MoO2Cl2). This work highlights the importance of Lewis acid catalysis in the synthesis of complex heterocyclic compounds, potentially including the target compound (Guggilapu et al., 2016).

Weak Interactions and Stability Studies

Khrustalev, Krasnov, and Timofeeva (2008) studied weak interactions in barbituric acid derivatives, revealing insights into intermolecular "sandwich" complexes stabilized by hydrogen bonds and π–π stacking. Such structural insights could be relevant for understanding the stability and reactivity of complex organic compounds including the target chemical (Khrustalev, Krasnov, & Timofeeva, 2008).

Synthesis and Activity of Pyrimidine Derivatives

Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues, exploring their antimicrobial and antitubercular activities. While the specific target compound is not mentioned, this study indicates the potential biological activity and applications of pyrimidine derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Cyclization Reactions with Cyanamides

Shikhaliev, Shestakov, Medvedeva, and Gusakova (2008) explored cyclization reactions of cyanamides with various nucleophiles to produce dihydroquinazoline, quinazoline, and pyrazinopyrimidine derivatives. This research may offer insights into the synthetic pathways that could be relevant for the synthesis of the target compound (Shikhaliev et al., 2008).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c1-17-15-23(29-25(26-17)24(18(2)27-29)20-10-4-3-5-11-20)31-16-22(30)28-14-8-12-19-9-6-7-13-21(19)28/h3-7,9-11,13,15H,8,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMCHCNVKDOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone

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